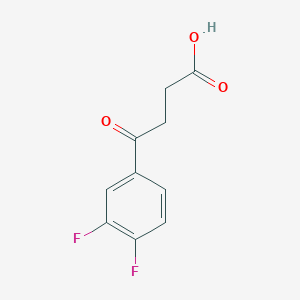

4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDFFFKCUNUZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374280 | |

| Record name | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84313-94-0 | |

| Record name | 3,4-Difluoro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84313-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluorobenzoylpropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a halogenated aromatic ketone and a carboxylic acid derivative. Its chemical structure, featuring a difluorinated phenyl ring, a ketone, and a butanoic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This document provides a comprehensive overview of the available chemical and physical properties of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, outlines a plausible synthetic route, and discusses potential areas for future research.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

| Property | Value | Source |

| Chemical Name | 4-(3,4-Difluorophenyl)-4-oxobutanoic acid | [1][2] |

| CAS Number | 84313-94-0 | [1][2][3] |

| Molecular Formula | C₁₀H₈F₂O₃ | [1][2][3] |

| Molecular Weight | 214.17 g/mol | [1][2][3] |

| Appearance | Off-white solid (presumed) | General knowledge |

| Purity | ≥ 95% | [3] |

| SMILES | O=C(O)CCC(=O)C1=CC=C(F)C(F)=C1 | [1] |

| InChI | InChI=1S/C10H8F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | General knowledge |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 54.4 Ų | Computational prediction |

| LogP (calculated) | 1.3 | Computational prediction |

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is not available in the peer-reviewed literature. However, a plausible and widely used method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on the known reactivity of similar compounds and should be optimized for specific laboratory conditions.

Reaction Scheme:

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene, 1,2-dichloroethane)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. To the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.0 to 1.2 equivalents) in the same anhydrous solvent.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, it may be the product. If the product remains in the organic layer, separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two or three times.

-

Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) or by column chromatography on silica gel.

Diagram 1: Proposed Synthetic Workflow for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Caption: A generalized workflow for the synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.

Spectroscopic Analysis (Predicted)

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid are publicly available. The following are predicted spectral characteristics based on the chemical structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to the carbonyl (triplet), methylene protons adjacent to the carboxylic acid (triplet), carboxylic acid proton (broad singlet). |

| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with C-F splitting), methylene carbons. |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (ketone, ~1680-1700), C=O stretch (carboxylic acid, ~1700-1725), C-F stretch (~1100-1300), C-O stretch (~1210-1320). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 214.17. Fragmentation patterns corresponding to the loss of H₂O, COOH, and cleavage of the butanoic acid chain. |

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, pharmacological properties, or mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. The general class of 4-oxo-butanoic acid derivatives has been explored for various therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.[4] However, without specific experimental data for the title compound, any discussion of its biological role would be purely speculative.

Future research could involve screening this compound against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to elucidate its potential therapeutic value.

Diagram 2: Logical Relationship for Investigating Biological Activity

Caption: A conceptual workflow for the discovery and development of a new drug candidate.

Conclusion

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a chemical compound with potential applications in drug discovery and materials science. While its fundamental chemical properties are known, there is a significant lack of detailed experimental data, including its melting point, spectroscopic analyses, and biological activity. The synthetic protocol provided herein is based on established chemical principles and offers a starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications. The absence of biological data precludes the description of any specific signaling pathways at this time. Researchers are encouraged to investigate the biological effects of this molecule to unlock its potential therapeutic value.

References

- 1. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. aablocks.com [aablocks.com]

- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(3,4-Difluorophenyl)-4-oxobutanoic acid (CAS: 84313-94-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a chemical compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, safety and handling, and outlines a probable synthetic route. Due to the limited publicly available information on the specific biological activity of this compound, this guide also explores the known activities of structurally similar molecules to provide a basis for future research.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

| Property | Value | Reference Compound: 4-(4-Methylphenyl)-4-oxobutanoic acid |

| CAS Number | 84313-94-0 | 4619-20-9 |

| Molecular Formula | C10H8F2O3[1][2] | C11H12O3 |

| Molecular Weight | 214.17 g/mol [1][2][6] | 192.21 g/mol [3][4] |

| IUPAC Name | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | 4-(4-methylphenyl)-4-oxobutanoic acid |

| Synonyms | 4-(3,4-Difluorophenyl)-4-oxobutyric acid | 3-(p-Toluoyl)propionic acid |

| Appearance | Not specified | White powder[3] |

| Melting Point | Not specified | 127-130 °C[4] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Insoluble in water[3] |

Synthesis

The primary synthetic route for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is expected to be a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid would likely involve the acylation of 1,2-difluorobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl3)

-

A suitable inert solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, the inert solvent and anhydrous aluminum chloride are combined and cooled in an ice bath.

-

A solution of 1,2-difluorobenzene and succinic anhydride in the same solvent is added dropwise to the cooled catalyst suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.

-

The reaction mixture is then cooled and quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Figure 1: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Caption: Friedel-Crafts acylation of 1,2-difluorobenzene.

Safety and Handling

While a specific safety data sheet (SDS) for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is not widely available, information from suppliers of structurally similar compounds suggests that it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Table 2: General Safety Information

| Hazard Category | Precautionary Measures |

| Eye Irritation | Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. |

| Skin Irritation | Avoid contact with skin. Wear suitable protective clothing. |

| Respiratory Irritation | Avoid breathing dust. Use in a well-ventilated area. |

| Ingestion | Do not ingest. If swallowed, seek medical advice immediately and show the container or label. |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is limited in the public domain. However, the pharmacological profiles of structurally related compounds can provide insights into its potential applications.

Several derivatives of 4-aryl-4-oxobutanoic acids have been investigated for their biological activities. For instance, a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, has demonstrated pronounced anti-inflammatory and immunomodulatory effects.[7] This compound acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in the inflammatory pathway.[7]

The inhibition of these enzymes disrupts the synthesis of prostaglandins and leukotrienes, which are critical mediators of inflammation. This suggests that 4-(3,4-Difluorophenyl)-4-oxobutanoic acid could potentially exhibit similar inhibitory activities and may be a candidate for development as an anti-inflammatory agent.

Figure 2: Potential Mechanism of Action

Caption: Potential anti-inflammatory mechanism of action.

Future Directions

The information compiled in this guide highlights the need for further research to fully characterize 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive analytical data (NMR, IR, Mass Spectrometry) and determination of its physical properties.

-

Biological Screening: A broad biological screening to identify its primary pharmacological targets and potential therapeutic applications.

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular mechanisms underlying any observed biological activity.

This compound represents a potentially valuable scaffold for the development of new therapeutic agents, and further research is warranted to unlock its full potential.

References

- 1. 4-(3,4-difluorophenyl)-4-oxobutanoic acid | 84313-94-0 | Buy Now [molport.com]

- 2. aablocks.com [aablocks.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. CAS 871127-78-5 | 4-(2,5-difluorophenyl)-4-oxobutanoic acid - Synblock [synblock.com]

- 7. Pharmacological profile of the novel potent antirheumatic 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a ketoacid derivative of butanoic acid featuring a 3,4-difluorophenyl substituent. The presence of the difluorophenyl ring, a common moiety in medicinal chemistry, suggests potential for biological activity.

Table 1: Chemical and Physical Properties of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

| Property | Value | Source(s) |

| CAS Number | 84313-94-0 | [1][2] |

| Molecular Formula | C₁₀H₈F₂O₃ | [1][2] |

| Molecular Weight | 214.17 g/mol | [1][2] |

| SMILES | O=C(O)CCC(=O)C1=CC=C(F)C(F)=C1 | [2] |

| Synonyms | 4-(3,4-Difluorophenyl)-4-oxobutyric acid | [2] |

Synthesis Methodology

The primary synthetic route to 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: A solution of succinic anhydride in the anhydrous solvent is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C). The mixture is stirred for a period to allow for the formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: 1,2-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are then washed with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-(3,4-Difluorophenyl)-4-oxobutanoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Caption: Synthesis workflow for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.

Spectroscopic Data

A comprehensive search of publicly available scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Researchers synthesizing this compound will need to perform their own analytical characterization to confirm its structure and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. However, related structures containing the 4-oxo-butanoic acid moiety have been investigated for various pharmacological activities. The presence of the 3,4-difluorophenyl group, a known pharmacophore, suggests that this compound could be a candidate for screening in various biological assays.

Conclusion

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a readily synthesizable compound via Friedel-Crafts acylation. While its specific physicochemical and biological properties are not yet extensively documented, its structural features make it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The provided general synthesis protocol offers a solid foundation for its preparation and subsequent detailed characterization and biological evaluation.

References

In-Depth Technical Guide: Spectroscopic Data for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Due to the limited availability of experimentally-derived public data, this guide presents predicted spectroscopic values based on established principles and spectral data from analogous compounds. A detailed experimental protocol for a plausible synthetic route is also included.

Data Presentation

The quantitative spectroscopic data for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid are summarized in the tables below for ease of reference and comparison.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 10-12 (broad s) | Singlet | 1H | -COOH |

| 7.85-7.75 | Multiplet | 1H | Ar-H |

| 7.70-7.60 | Multiplet | 1H | Ar-H |

| 7.30-7.20 | Multiplet | 1H | Ar-H |

| 3.25 (t, J=6.5 Hz) | Triplet | 2H | -C(O)CH₂- |

| 2.80 (t, J=6.5 Hz) | Triplet | 2H | -CH₂COOH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) [ppm] | Assignment |

| 196.5 | C=O (ketone) |

| 178.0 | C=O (carboxylic acid) |

| 155.0 (dd, J ≈ 252, 12 Hz) | C-F |

| 152.5 (dd, J ≈ 250, 12 Hz) | C-F |

| 134.0 (m) | Ar-C |

| 125.0 (m) | Ar-CH |

| 118.0 (d, J ≈ 18 Hz) | Ar-CH |

| 117.5 (d, J ≈ 18 Hz) | Ar-CH |

| 33.5 | -C(O)CH₂- |

| 28.0 | -CH₂COOH |

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber [cm⁻¹] | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 1715 (strong) | C=O stretch (carboxylic acid dimer) |

| 1690 (strong) | C=O stretch (aryl ketone) |

| 1605, 1520 | C=C stretch (aromatic ring) |

| 1280 | C-O stretch |

| 1115 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 214 | [M]⁺ |

| 141 | [M - C₃H₅O₂]⁺ |

| 139 | [C₇H₃F₂O]⁺ |

Experimental Protocols

A plausible and widely utilized method for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.

Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples.

-

Mass Spectrometry (MS): Mass spectral data is to be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.

Caption: Workflow for the synthesis and spectroscopic analysis.

Mass Spectrometry of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a compound of interest in various research and development domains. This document outlines predicted fragmentation patterns, detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and a general analytical workflow.

Compound Overview

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a keto-carboxylic acid with the following key properties:

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O₃[1][2] |

| Molecular Weight | 214.17 g/mol [1][2] |

| Chemical Structure |  |

Predicted Mass Spectrometric Fragmentation

While a publicly available mass spectrum for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is not readily found, its fragmentation pattern under electron ionization (EI) and electrospray ionization (ESI) can be predicted based on the known behavior of aromatic ketones and carboxylic acids.

Electron Ionization (EI-MS):

Under EI conditions, the molecule is expected to undergo several key fragmentation pathways:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the formation of a stable acylium ion.

-

McLafferty Rearrangement: The carboxylic acid moiety can undergo a McLafferty rearrangement, leading to the loss of a neutral molecule.

-

Loss of Small Molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH) are anticipated.

Predicted Major Fragments in EI-MS:

| m/z (Predicted) | Fragment Ion Structure / Loss |

| 214 | Molecular Ion [M]⁺ |

| 197 | [M - OH]⁺ |

| 186 | [M - CO]⁺ |

| 169 | [M - COOH]⁺ |

| 141 | [C₇H₄F₂O]⁺ (Difluorobenzoyl cation) |

| 113 | [C₆H₄F₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

Electrospray Ionization (ESI-MS/MS):

In ESI, the molecule will typically be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Collision-induced dissociation (CID) of these precursor ions will lead to characteristic product ions.

Predicted Major Transitions in Positive ESI-MS/MS:

-

Precursor Ion: m/z 215 [M+H]⁺

-

Product Ions:

-

m/z 197 (Loss of H₂O)

-

m/z 187 (Loss of CO)

-

m/z 141 (Difluorobenzoyl cation)

-

Predicted Major Transitions in Negative ESI-MS/MS:

-

Precursor Ion: m/z 213 [M-H]⁻

-

Product Ions:

-

m/z 169 (Loss of CO₂)

-

m/z 141 (Loss of C₂H₂O₂)

-

Experimental Protocols

The following are detailed protocols for the analysis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid using LC-MS/MS and GC-MS.

LC-MS/MS Analysis Protocol

This protocol is designed for the quantitative analysis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in a biological matrix, such as plasma.

3.1.1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.1.2. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.1.3. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 213.0 |

| Product Ion 1 (m/z) | 169.0 (Quantifier) |

| Product Ion 2 (m/z) | 141.0 (Qualifier) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

GC-MS Analysis Protocol (with Derivatization)

For GC-MS analysis, derivatization is typically required to improve the volatility and thermal stability of the carboxylic acid.

3.2.1. Sample Preparation and Derivatization:

-

Extraction: Perform an initial liquid-liquid extraction of the sample. Acidify the aqueous sample to pH < 2 with HCl and extract three times with an equal volume of ethyl acetate.

-

Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

3.2.2. Gas Chromatography Conditions:

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

3.2.3. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 50-400 |

Analytical Workflow and Data Processing

The following diagrams illustrate the logical flow of a typical analytical project involving 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, from sample collection to data interpretation.

Caption: A typical experimental workflow for the analysis of small molecules.

Caption: A standard workflow for processing mass spectrometry data.

References

Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a fluorinated organic compound, serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a generalized experimental workflow. Due to the lack of publicly available quantitative solubility data for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, this document focuses on the established experimental protocols for such a determination.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in various organic solvents. The general principle of "like dissolves like" suggests that as a polar carboxylic acid, it would exhibit higher solubility in polar organic solvents. However, experimental determination is necessary for precise quantification.

A summary table for experimentally determined data would be structured as follows:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| e.g., Acetone | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., UV-Vis |

| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data not available | e.g., HPLC |

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid solvent is the isothermal shake-flask method.[1] This method involves saturating a solvent with a solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Key Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in an organic solvent.

1. Materials and Equipment:

-

4-(3,4-Difluorophenyl)-4-oxobutanoic acid (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4-(3,4-Difluorophenyl)-4-oxobutanoic acid to a vial containing a known volume or mass of the organic solvent.[1] The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath.[2][3] Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3] The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[1]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any undissolved microparticles, immediately filter the solution through a syringe filter into a pre-weighed vial.[2]

-

Quantification of Solute:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial under reduced pressure or in a vacuum oven until a constant weight of the dried solute is obtained.[4] The solubility can then be calculated as the mass of the dissolved solid per volume or mass of the solvent.

-

Spectroscopic/Chromatographic Method: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used for quantification by preparing a calibration curve.[2] Alternatively, a more specific and sensitive method like High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the acid in the saturated solution.[5] This requires the development of a suitable analytical method and calibration standards.

-

3. Data Analysis:

-

Calculate the solubility, typically expressed in g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal shake-flask method.

Conclusion

References

In-Depth Technical Guide: Stability and Storage of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. The information herein is curated for professionals in research and drug development who require precise handling and storage protocols to ensure the integrity and reliability of this compound in their work.

Core Compound Properties

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a chemical compound with the molecular formula C₁₀H₈F₂O₃. It is a keto acid, a class of organic compounds containing both a ketone and a carboxylic acid functional group. The stability of such compounds is crucial for their effective use in experimental and developmental pipelines.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and purity of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. While specific, in-depth stability studies for this compound are not widely published, general best practices derived from supplier safety data sheets (SDS) and knowledge of similar chemical structures provide a strong framework for its management.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place. Refrigeration (2-8°C) is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container in a well-ventilated area. | Prevents exposure to moisture and atmospheric contaminants which can lead to hydrolysis or other reactions. |

| Light Exposure | Protect from light. | Light can provide the energy to initiate photolytic degradation pathways. |

| Incompatibilities | Avoid strong oxidizing agents. | The organic nature of the compound makes it susceptible to oxidation. |

Handling Precautions

Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.

Potential Degradation Pathways

While specific degradation pathways for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid have not been detailed in publicly available literature, understanding the reactivity of its functional groups—a ketone and a carboxylic acid—allows for the postulation of potential degradation routes. These could include decarboxylation, oxidation, or reactions involving the difluorophenyl ring, particularly under stress conditions such as high temperature, extreme pH, or exposure to UV light.

Below is a generalized diagram illustrating potential areas of chemical instability in a keto acid structure.

Caption: Potential degradation pathways for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.

Generalized Experimental Protocol for Stability Assessment

For researchers wishing to perform their own stability studies, the following generalized protocol for a forced degradation study can be adapted. This type of study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To assess the stability of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid under various stress conditions and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for an extended period. Also, heat the stock solution.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated.

Below is a workflow diagram for a typical forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutyric Acid

This technical guide provides a comprehensive overview of 4-(3,4-Difluorophenyl)-4-oxobutyric acid, tailored for researchers, scientists, and professionals in the field of drug development. The document details the compound's synonyms and identifiers, a plausible experimental protocol for its synthesis, and its potential biological activities, including a hypothesized signaling pathway.

Chemical Synonyms and Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research and development. The following table summarizes the key synonyms and identifiers for 4-(3,4-Difluorophenyl)-4-oxobutyric acid.

| Identifier Type | Value |

| Systematic Name | 4-(3,4-Difluorophenyl)-4-oxobutanoic acid[1][2][3] |

| Common Synonyms | 4-(3,4-Difluorophenyl)-4-oxobutyric acid[1] |

| 3,4-Difluoro-γ-oxobenzenebutanoic acid[4] | |

| Benzenebutanoic acid, 3,4-difluoro-γ-oxo-[4] | |

| CAS Number | 84313-94-0[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₈F₂O₃[5][6] |

| Molecular Weight | 214.17 g/mol [4] |

| MDL Number | MFCD01320069[5] |

| InChI Key | GYDFFFKCUNUZEL-UHFFFAOYSA-N[2][3] |

| SMILES | O=C(O)CCC(=O)C1=CC=C(F)C(F)=C1[2] |

| PubChem CID | 2740751 |

| ZINC ID | ZINC000002378674[1] |

Experimental Protocols: Synthesis and Characterization

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobutyric acid can be achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[8][9]

Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutyric Acid

A plausible and detailed method for the synthesis involves the reaction of 1,2-difluorobenzene with succinic anhydride, catalyzed by aluminum chloride.

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Toluene

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: The suspension is cooled to 0 °C in an ice bath. A solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude solid is then purified by recrystallization from a mixture of toluene and hexane to afford 4-(3,4-Difluorophenyl)-4-oxobutyric acid as a crystalline solid.

Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the butyric acid chain. The ¹³C NMR spectrum would show signals for the carbonyl carbons, the aromatic carbons (with C-F couplings), and the aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (214.17 g/mol ), confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretches (ketone and carboxylic acid), and C-F stretches.

Potential Biological Activity and Signaling Pathway

While direct experimental data on the biological activity of 4-(3,4-Difluorophenyl)-4-oxobutyric acid is limited in publicly available literature, its structural similarity to other fluorinated aromatic carboxylic acids suggests potential anti-inflammatory properties. Specifically, related compounds have been shown to act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10]

Hypothesized Mechanism of Action

It is hypothesized that 4-(3,4-Difluorophenyl)-4-oxobutyric acid may inhibit the COX and LOX enzymes, which are key players in the arachidonic acid cascade.[11][12] This cascade is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][11]

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes (COX-1 and COX-2), the compound would block the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][13][14][15][16]

-

5-Lipoxygenase (5-LOX) Inhibition: Inhibition of 5-LOX would prevent the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and allergic responses.[3][17][18][19][20]

Signaling Pathway Diagram

The following diagram illustrates the arachidonic acid cascade and the potential points of inhibition by 4-(3,4-Difluorophenyl)-4-oxobutyric acid.

Caption: The Arachidonic Acid Cascade and Potential Inhibition.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of 4-(3,4-Difluorophenyl)-4-oxobutyric acid.

Caption: Synthesis and Purification Workflow.

Conclusion

4-(3,4-Difluorophenyl)-4-oxobutyric acid is a compound with potential for further investigation in the field of medicinal chemistry. The synthetic route via Friedel-Crafts acylation is a well-established and scalable method. Based on the activity of structurally related molecules, this compound is a promising candidate for development as an anti-inflammatory agent through the dual inhibition of COX and LOX pathways. Further experimental validation of its biological activity and elucidation of its precise mechanism of action are warranted to fully understand its therapeutic potential.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. portlandpress.com [portlandpress.com]

- 4. 4-(3,4-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID | 84313-94-0 [amp.chemicalbook.com]

- 5. aablocks.com [aablocks.com]

- 6. 4-(3,4-difluorophenyl)-4-oxobutanoic acid | 84313-94-0 | Buy Now [molport.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Pharmacological profile of the novel potent antirheumatic 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 14. wikipathways.org [wikipathways.org]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wikipathways.org [wikipathways.org]

- 18. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 19. Leukotriene - Wikipedia [en.wikipedia.org]

- 20. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Difluorinated Phenyl Compounds

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the strategic applications of difluorinated phenyl compounds across various scientific disciplines. The incorporation of fluorine into a phenyl ring is a powerful strategy in molecular design, profoundly influencing the physicochemical and biological properties of a molecule. The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance metabolic stability, modulate electronic properties, and improve binding affinity, making these compounds invaluable in drug discovery, agrochemicals, and materials science.

Applications in Drug Discovery and Medicinal Chemistry

The difluorophenyl motif is a cornerstone in modern medicinal chemistry. Its introduction into drug candidates can overcome common challenges in pharmacokinetics and pharmacodynamics.

Modulation of Physicochemical Properties

Strategic placement of two fluorine atoms on a phenyl ring can fine-tune a molecule's properties for optimal therapeutic effect.

-

Metabolic Stability: A primary application is to block metabolic "soft spots." Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. Introducing fluorine atoms at these positions can prevent hydroxylation, thereby increasing the drug's half-life and bioavailability.[1][2][3] The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage.[2] For example, the cholesterol-lowering drug Ezetimibe features two para-fluoro substituents to block sites from metabolic oxidation and improve metabolic stability.[1]

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and absorption.[4] However, the effect is nuanced; while a monofluorine substitution at a para-phenyl position can increase LogP by approximately 0.3-0.5 units, excessive fluorination can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[4]

-

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1][3] This can lower the pKa of nearby basic functional groups, such as amines. A lower basicity can reduce unwanted interactions and improve the likelihood of a molecule existing in a more neutral, membrane-permeable state at physiological pH, thus enhancing bioavailability.[2][3]

Enhancement of Biological Activity and Bioisosterism

Difluorophenyl groups can directly contribute to a drug's efficacy and specificity.

-

Binding Affinity and Conformation: The introduction of fluorine can alter a molecule's electron distribution and dipole moment, influencing electrostatic interactions and hydrogen bonding patterns within a protein's binding site.[4] This can lead to enhanced binding affinity and target selectivity. Furthermore, fluorine substitution can induce specific conformational preferences in a molecule that are more favorable for target engagement. For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, which enhanced the binding affinity of certain kinase inhibitors.[4]

-

Bioisosteric Replacement: The difluoromethylene group (-CF2-) is a key bioisostere for functionalities like ketones (-C=O), ethers (-O-), thiols (-SH), and hydroxyl groups (-OH).[5][6] This replacement can maintain or improve biological activity while enhancing metabolic stability. The CF2 group mimics the steric and electronic features of a carbonyl group but is non-hydrolyzable.

Quantitative Data on Difluorinated Phenyl Compounds

The following table summarizes the inhibitory activity of selected compounds containing a difluorinated phenyl moiety against various biological targets.

| Compound Name/Class | Target | Activity Metric | Value | Reference(s) |

| Fexuprazan | H+/K+-ATPase (Proton Pump) | Not specified as IC50 | Potassium-Competitive Acid Blocker | [7] |

| Asciminib | BCR-ABL Tyrosine Kinase | Not specified as IC50 | Treatment for Chronic Myeloid Leukemia | [1] |

| Ivosidenib Analog (AGI-14100) | Isocitrate Dehydrogenase 1 (IDH1) | Not specified as IC50 | Desirable metabolic stability observed | [1] |

| 2-Difluoromethylpyridine Derivatives | Pseudomonas aeruginosa Quorum Sensing | IC50 | 19 - 35 µM | [8] |

| Difluoropurine Analogs (dFdG) | Various Tumor Cell Lines | Not specified as IC50 | Significant tumor growth inhibition | [9] |

Applications in Agrochemicals

The strategy of incorporating fluorine to enhance molecular properties is mirrored in the agrochemical industry. Approximately 25% of commercial agrochemicals contain fluorine, with aromatic fluorine substitution being a common feature.[10]

-

Enhanced Potency and Stability: Similar to pharmaceuticals, difluorination in herbicides, fungicides, and insecticides leads to greater metabolic stability in plants, insects, and the environment.[11][12] This results in longer-lasting efficacy and potentially lower application rates.

-

Improved Physicochemical Properties: Fluorination can fine-tune properties like solubility and hydrophobicity, which are critical for a compound's uptake, translocation within a plant, and interaction with the target pest.[12][13]

-

Example Compound - Trifludimoxazin: The synthesis of the herbicide trifludimoxazin involves the coupling of 3-fluorophenol with 2-bromo-2,2-difluoroacetamide, ultimately leading to a gem-difluoro-benzoxazinone intermediate, highlighting the use of difluoro motifs in modern agrochemicals.[12]

Applications in Materials Science

In materials science, difluorinated phenyl compounds are integral to the development of high-performance organic electronic materials.[14]

-

Organic Electronics (OLEDs, OPVs, OTFTs): The strong electron-withdrawing nature of fluorine is used to tune the electronic energy levels (HOMO/LUMO) of conjugated organic materials.[15]

-

Lowered Energy Levels: Introducing difluorophenyl groups lowers both HOMO and LUMO energy levels. This can facilitate electron injection from the cathode in devices like Organic Light-Emitting Diodes (OLEDs) and can lead to n-type or ambipolar semiconducting behavior in Organic Thin-Film Transistors (OTFTs).[15]

-

Enhanced Stability: Fluorination increases the oxidative stability of materials, leading to longer device lifetimes.[14][15]

-

Molecular Packing: Intermolecular C-H···F interactions can influence the solid-state packing of molecules, promoting favorable π-stacking arrangements that enhance charge carrier mobility.[15]

-

-

Building Blocks: Compounds like 2,3-Difluorophenylboronic Acid serve as key intermediates for synthesizing these advanced materials, enabling precise control over their final electronic properties.[14]

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of difluorinated phenyl compounds.

Synthesis Protocol: Preparation of a Key Fexuprazan Intermediate

This protocol describes the synthesis of methyl 2-(2,4-difluorophenyl)-2-oxoacetate, a key precursor for the potassium-competitive acid blocker Fexuprazan, via a Friedel–Crafts acylation.[7]

Materials:

-

1,3-difluorobenzene (starting material)

-

Methyl oxalyl chloride

-

Aluminum chloride (AlCl3) (catalyst)

-

Dichloromethane (DCM) (solvent)

-

8% Sodium bicarbonate (NaHCO3) aqueous solution

-

Water (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 1,3-difluorobenzene in dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add aluminum chloride (AlCl3) to the cooled solution while maintaining the temperature.

-

Acylating Agent Addition: Add methyl oxalyl chloride dropwise to the reaction mixture. Stir vigorously.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water to decompose the excess AlCl3.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water and then with an 8% NaHCO3 aqueous solution to neutralize any remaining acid. Note: The product is unstable to pH changes; maintaining a slightly basic wash (pH ≈ 8.4) is critical.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, methyl 2-(2,4-difluorophenyl)-2-oxoacetate.

-

Purification: Purify the crude product if necessary using column chromatography or recrystallization.

Biological Assay: General Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol outlines a general method for determining the IC50 of a difluorinated phenyl compound against a target enzyme.[16][17][18]

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Target enzyme (purified)

-

Substrate for the enzyme

-

Assay buffer

-

96-well microplates

-

Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

-

Compound Dilution Series: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 8-12 dilutions (e.g., 1:2 or 1:3 dilutions). Include a vehicle control (e.g., DMSO) with no inhibitor.

-

Reaction Setup: To each well of a 96-well plate, add the assay buffer and the diluted test compound.

-

Enzyme Addition: Add the target enzyme to each well (except for a "no enzyme" control) and briefly incubate to allow the compound to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined amount of time, ensuring the reaction is in the linear range.

-

Measurement: Stop the reaction (if necessary) and measure the signal (e.g., absorbance) using a microplate reader. The signal corresponds to the amount of product formed.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a background control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) using appropriate software (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.[16]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Medicinal chemistry of difluoropurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Latest generation of fluorine-containing agrochemicals [morressier.com]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to γ-Keto Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-keto acids (γ-keto acids) are a class of organic compounds characterized by a ketone functional group at the γ-position relative to a carboxylic acid. This unique structural arrangement imparts a distinct reactivity and potential for biological activity, making them valuable scaffolds and intermediates in medicinal chemistry. While their alpha- and beta-isomers have been more extensively studied, recent research has begun to shed light on the therapeutic potential of γ-keto acids and their derivatives in various disease areas, including oncology and infectious diseases.

This technical guide provides a comprehensive overview of γ-keto acids in the context of medicinal chemistry, covering their synthesis, biological activities, and applications. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of this versatile chemical class. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to facilitate a deeper understanding of the subject.

Synthesis of γ-Keto Acids

The synthesis of γ-keto acids can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One common approach involves the acylation of organometallic reagents . For instance, the reaction of dicarboxylic dihalides with organoaluminum compounds can yield γ-keto acids upon hydrolysis. This method is versatile and allows for the introduction of a wide range of substituents.

Another strategy is the oxidation of γ-lactones . This transformation can be accomplished using various oxidizing agents, providing a direct route to the corresponding γ-keto acids.

More contemporary methods include photocatalytic approaches . For example, a single-step synthesis of γ-ketoacids can be achieved from α-ketoacids and maleic anhydrides via a dual decarboxylative strategy, releasing CO2 as the only byproduct. This method offers a highly regioselective route to functionalized γ-ketoesters. Additionally, magnesium-mediated reductive carboxylation of aryl vinyl ketones under a carbon dioxide atmosphere provides an eco-friendly and efficient pathway to biologically relevant γ-keto acids.[1]

The synthesis of γ-keto esters, which can be readily hydrolyzed to the corresponding acids, is also a well-established field. One such method is the Au(III)-catalyzed hydration of 3-alkynoates, which proceeds in high yields under mild conditions.[2]

Biological Activities and Therapeutic Applications

γ-Keto acids and their derivatives have demonstrated a range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Antibacterial Activity

Certain derivatives of γ-keto acids have shown potent antibacterial activity. For example, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have been synthesized and evaluated for their in-vitro antibacterial properties. Several of these compounds exhibited good activity against Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.

Table 1: Antibacterial Activity of Selected γ-Keto Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| 4c | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |

| 4d | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |

| 4e | Quinolone-resistant Staphylococcus aureus (QRSA) | 2 |

| 4f | Quinolone-resistant Staphylococcus aureus (QRSA) | 2 |

Anticancer Activity

The γ-keto acid scaffold has also been explored for its potential in cancer therapy. Pyrrolyl and indolyl α-γ-diketo acid derivatives have been identified as selective inhibitors of human carbonic anhydrases IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment.[3] These compounds have demonstrated antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected α-γ-Diketo Acid Derivatives

| Compound | Cell Line | EC50 (µM) at 48h |

| 1c | A549 (Lung Carcinoma) | 15.3 |

| 1c | HCT116 (Colon Carcinoma) | 12.8 |

| 5 | A549 (Lung Carcinoma) | 25.1 |

| 5 | HCT116 (Colon Carcinoma) | 21.4 |

| 7 | A549 (Lung Carcinoma) | > 50 |

| 8 | A549 (Lung Carcinoma) | 35.6 |

Signaling Pathways

While the direct modulation of specific signaling pathways by γ-keto acids is an area of ongoing investigation, the structurally related α-keto acid, α-ketoglutarate (α-KG), has been shown to directly interact with and activate IKKβ, a key kinase in the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway plays a crucial role in inflammation, immunity, and cell survival, and its dysregulation is implicated in numerous diseases, including cancer. The activation of IKKβ by α-KG leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB transcription factor to translocate to the nucleus and activate the expression of its target genes. This finding suggests a potential mechanism by which keto acids could exert their biological effects and provides a rationale for investigating the interaction of γ-keto acids with this and other signaling cascades.

Caption: Hypothetical activation of the NF-κB signaling pathway by a γ-keto acid analog.

Experimental Protocols

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids

A mixture of an appropriate 5-substituted-phenyl-2-furaldehyde (10 mmol), (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (10 mmol), and anhydrous sodium acetate (20 mmol) in glacial acetic acid (30 mL) is heated at reflux for 6-8 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates.[5][6][7][8]

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is diluted in Mueller-Hinton broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions are then prepared in MHB in the microtiter plate wells to achieve final concentrations ranging from 0.5 to 256 µg/mL.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB with compound but no bacteria) are included. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A control group treated with DMSO (vehicle) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation of EC50: The half-maximal effective concentration (EC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

γ-Keto acids represent a promising, yet relatively underexplored, class of compounds in medicinal chemistry. Their versatile synthesis and demonstrated biological activities, particularly in the antibacterial and anticancer arenas, highlight their potential as starting points for the development of novel therapeutics. The structural relationship to key metabolites like α-ketoglutarate suggests that γ-keto acids may interact with important cellular signaling pathways, offering opportunities for the discovery of new mechanisms of action. Further investigation into the structure-activity relationships, pharmacological properties, and specific molecular targets of γ-keto acid derivatives is warranted to fully unlock their therapeutic potential. This guide provides a foundational resource to stimulate and support such future research endeavors.

References

- 1. A review on biomass-derived levulinic acid for application in drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aminolevulinic acid - Wikipedia [en.wikipedia.org]